molecular formula C11H15NO2 B13043617 (S)-7-Methoxy-6-methylchroman-4-amine

(S)-7-Methoxy-6-methylchroman-4-amine

Cat. No.: B13043617
M. Wt: 193.24 g/mol
InChI Key: HFOLBJULRLSFBS-VIFPVBQESA-N
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Description

(S)-7-Methoxy-6-methylchroman-4-amine is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Methoxy-6-methylchroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Methoxylation: Introduction of the methoxy group at the 7th position.

    Methylation: Addition of a methyl group at the 6th position.

    Amination: Introduction of the amine group at the 4th position, ensuring the correct stereochemistry.

Industrial Production Methods: Industrial production may involve optimizing the above synthetic steps for large-scale production. This includes using catalysts to increase yield and purity, and employing continuous flow reactors to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated amine derivatives.

Scientific Research Applications

(S)-7-Methoxy-6-methylchroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-7-Methoxy-6-methylchroman-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses. For example, it may inhibit oxidative stress pathways, providing antioxidant benefits.

Comparison with Similar Compounds

    ®-7-Methoxy-6-methylchroman-4-amine: The enantiomer of the compound, which may have different biological activities.

    7-Methoxy-6-methylchroman-4-ol: A related compound with a hydroxyl group instead of an amine.

    6-Methylchroman-4-amine: Lacks the methoxy group, which may affect its activity.

Uniqueness: (S)-7-Methoxy-6-methylchroman-4-amine is unique due to its specific stereochemistry and the presence of both methoxy and amine groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(4S)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)6-10(7)13-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m0/s1

InChI Key

HFOLBJULRLSFBS-VIFPVBQESA-N

Isomeric SMILES

CC1=CC2=C(C=C1OC)OCC[C@@H]2N

Canonical SMILES

CC1=CC2=C(C=C1OC)OCCC2N

Origin of Product

United States

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